Pefachrome(R) fxa*
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Overview
Description
CH3OCO-D-CHA-Gly-Arg-pNA (acetate) is a chromogenic substrate for factor Xa, a key enzyme in the coagulation cascade. This compound is used extensively in biochemical assays to measure the activity of factor Xa by releasing a chromophore, p-nitroaniline, upon cleavage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) involves the sequential coupling of amino acids and protective groups to form the desired peptide chain. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. Protective groups are used to prevent unwanted side reactions.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
CH3OCO-D-CHA-Gly-Arg-pNA (acetate) primarily undergoes hydrolysis reactions catalyzed by factor Xa. The hydrolysis of the peptide bond releases p-nitroaniline, which can be measured spectrophotometrically .
Common Reagents and Conditions
Reagents: Factor Xa enzyme, buffer solutions (e.g., Tris buffer), and water.
Major Products
The major product formed from the hydrolysis of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) is p-nitroaniline, which is a chromophore that absorbs light at a specific wavelength, allowing for quantitative measurement .
Scientific Research Applications
CH3OCO-D-CHA-Gly-Arg-pNA (acetate) is widely used in scientific research for:
Biochemical assays: It serves as a substrate for measuring the activity of factor Xa in various biological samples.
Drug development: The compound is used to screen potential inhibitors of factor Xa, which are important in the development of anticoagulant therapies.
Clinical diagnostics: It is employed in diagnostic assays to monitor coagulation disorders and the efficacy of anticoagulant treatments.
Mechanism of Action
The mechanism of action of CH3OCO-D-CHA-Gly-Arg-pNA (acetate) involves its cleavage by factor Xa. Factor Xa recognizes and binds to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be detected and quantified spectrophotometrically .
Comparison with Similar Compounds
Similar Compounds
Bz-Ile-Glu-Gly-Arg-pNA: Another chromogenic substrate for factor Xa with a different peptide sequence.
MeOC-Nle-Gly-Arg-pNA: A similar substrate used for measuring factor Xa activity.
Uniqueness
CH3OCO-D-CHA-Gly-Arg-pNA (acetate) is unique due to its specific peptide sequence, which provides high sensitivity and specificity for factor Xa. This makes it an ideal substrate for accurate and reliable measurement of factor Xa activity in various applications .
Properties
CAS No. |
80895-10-9 |
---|---|
Molecular Formula |
C27H42N8O9 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
acetic acid;methyl N-[(2R)-3-cyclohexyl-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C25H38N8O7.C2H4O2/c1-40-25(37)32-20(14-16-6-3-2-4-7-16)22(35)29-15-21(34)31-19(8-5-13-28-24(26)27)23(36)30-17-9-11-18(12-10-17)33(38)39;1-2(3)4/h9-12,16,19-20H,2-8,13-15H2,1H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H3,(H,3,4)/t19-,20+;/m0./s1 |
InChI Key |
QXWRKXQCMBOLJR-CMXBXVFLSA-N |
Isomeric SMILES |
CC(=O)O.COC(=O)N[C@H](CC1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)O.COC(=O)NC(CC1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Pictograms |
Irritant |
sequence |
XGR |
Origin of Product |
United States |
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